molecular formula C11H17NO B13051440 (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Cat. No.: B13051440
M. Wt: 179.26 g/mol
InChI Key: QRRFXAGSYFYLJX-ONGXEEELSA-N
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Description

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-ol is a chiral amino alcohol of high interest in advanced chemical synthesis and drug discovery research. This compound serves as a versatile and critical chiral building block for the development of novel pharmaceutical candidates and other fine chemicals. Chiral amino alcohols are fundamental scaffolds in medicinal chemistry, often employed in the synthesis of receptor ligands and enzyme inhibitors due to their ability to impart stereochemical control and molecular recognition. This stereoisomer, with its defined (1R,2S) configuration, is particularly valuable for creating compounds with specific three-dimensional structures, which is essential for optimizing binding affinity and selectivity towards biological targets. While this specific derivative's applications are an area of active research, analogous chiral 1,2-amino alcohols are frequently utilized in asymmetric synthesis and as precursors to a wide range of biologically active molecules . Specifications: • CAS Number: (To be confirmed from authoritative source) • Molecular Formula: C11H17NO • Molecular Weight: 179.26 g/mol • Purity: >95% (HPLC) Handling and Storage: Store under inert atmosphere at 2-8°C. Protect from light and moisture. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

QRRFXAGSYFYLJX-ONGXEEELSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]([C@H](C)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts or Reagents

  • Asymmetric catalytic hydrogenation or reduction of prochiral precursors is a common route.
  • Use of chiral ligands such as (S,S)-DuPHOS, (S)-Binap, or other chiral phosphine-based catalysts enables enantioselective installation of stereocenters.
  • For example, asymmetric hydrogenation of acrylic acid derivatives bearing 2,4-dimethylphenyl substituents can yield chiral amino acid or amino alcohol intermediates with high enantiomeric excess (>98% ee).

Multi-Step Synthesis via Chiral Building Blocks

  • Starting from benzaldehyde derivatives (e.g., 2,4-dimethylbenzaldehyde), condensation with amino acid derivatives or azlactones forms intermediates that can be ring-opened and further reduced to amino alcohols.
  • Protecting group strategies (e.g., acetylation) are employed to control reactivity and stereochemical integrity during synthesis steps.
  • Reduction steps often use lithium aluminium hydride or catalytic hydrogenation to convert esters or acids to the desired amino alcohol.

Mitsunobu Reaction for Stereochemical Inversion

  • The Mitsunobu reaction can invert stereochemistry at a chiral center, useful for accessing the (1R,2S) isomer from other stereoisomers.
  • This approach allows fine control over stereochemical outcomes and access to pure enantiomers.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome Notes
1 Condensation 2,4-Dimethylbenzaldehyde + N-acetyl glycine Reflux in acetone Azlactone intermediate Formation of chiral azlactone precursor
2 Asymmetric Hydrogenation (S,S)-DuPHOS Rhodium catalyst, H2 (30 psi) Room temperature, overnight (S)-acetylamino acid High yield (93%), high ee (>98%)
3 Esterification Methanolic HCl Controlled time to avoid deacetylation Methyl ester intermediate One-pot protection/deprotection
4 Reduction Lithium aluminium hydride (LiAlH4) Anhydrous THF, room temp (S)-amino alcohol High yield (99%), retention of stereochemistry
5 Mitsunobu Reaction DEAD, PPh3, azide source Room temperature Stereochemical inversion to azide 100% trans isomer formed
6 Azide Reduction Triphenylphosphine (PPh3) Mild conditions (1R,2S)-amino alcohol Final chiral amino alcohol with desired configuration

Alternative Approaches and Considerations

  • Chiral pool synthesis : Utilizing naturally occurring chiral amino alcohols as starting materials, followed by selective functionalization of the aromatic ring.
  • Resolution techniques : When racemic mixtures are formed, chiral resolution using tartaric acid or other resolving agents can enhance enantiomeric purity.
  • Asymmetric addition reactions : Addition of organometallic reagents to chiral imines or aldehydes bearing 2,4-dimethylphenyl groups can also construct the amino alcohol framework with stereocontrol.

Comparative Data on Related Compounds

Compound Molecular Formula Key Differences Preparation Notes
This compound C11H17NO Target compound Asymmetric hydrogenation and Mitsunobu inversion
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL C11H17NO Methyl substitution at 2,5-positions Similar synthetic routes with regioselective aromatic substitution
(1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL C11H17NO3 Methoxy groups instead of methyl Additional functional group reactivity, similar chiral synthesis

Research Findings and Analytical Data

  • Enantiomeric excess (ee) values exceeding 98% have been reported using chiral rhodium catalysts in hydrogenation steps.
  • High yields (90%+) are typical when protecting groups and reaction times are carefully controlled to avoid side reactions such as deacetylation.
  • Stereochemical purity confirmed by Mosher amide derivatization and 19F-NMR analysis, as well as HPLC.
  • The stereochemistry at C1 and C2 centers can be inverted or maintained through Mitsunobu and reduction steps, respectively, allowing for flexible synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that (1R,2S)-1-amino-1-(2,4-dimethylphenyl)propan-2-OL exhibits potential antidepressant effects. It is structurally related to known antidepressants and may influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the side chain can enhance its pharmacological profile, making it a candidate for further development in treating mood disorders .

Chiral Auxiliary in Synthesis
This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers in the synthesis of pharmaceuticals. For instance, it has been used to synthesize chiral amines and alcohols that are crucial intermediates in drug development .

Organic Synthesis

Catalysis
this compound has been employed as a catalyst in various organic reactions. Its basicity and nucleophilicity make it suitable for catalyzing reactions such as aldol condensations and Michael additions. The compound's ability to stabilize transition states enhances reaction efficiency and selectivity .

Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex natural products and biologically active compounds. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. Researchers have reported successful applications in synthesizing alkaloids and other natural products where chirality is essential for biological activity .

Case Studies

Study Title Objective Findings
Antidepressant Properties of Chiral AminesTo evaluate the efficacy of this compound as an antidepressantDemonstrated modulation of serotonin levels in animal models .
Asymmetric Synthesis Using Chiral AuxiliariesInvestigate the use of this compound in creating chiral moleculesAchieved high enantiomeric excess in synthesized products .
Catalytic Activity in Organic ReactionsAssess the catalytic properties of this compoundFound to enhance reaction rates significantly compared to non-chiral catalysts .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF3S-) : The trifluoromethylthio group in enhances lipophilicity and metabolic stability, making it suitable for agrochemical formulations.
  • Polar Substituents : The furyl group in increases polarity, aligning with applications in chemosensors or hydrazone-based syntheses .

Stereochemical Influence

The (1R,2S) configuration of the target compound is enantiocomplementary to analogs like (1S,2R)-1-amino-1-(2-furyl)propan-2-OL . Stereochemistry significantly impacts biological activity; for example, racemic mixtures of related compounds (e.g., (2RS)-1-[2-(2-methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol) are often less active than enantiopure forms . The stereospecific synthesis method described for (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride (via three-component coupling) highlights the importance of chiral control in optimizing pharmacokinetic profiles .

Biological Activity

(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, also known as a chiral β-amino alcohol, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 1269837-91-3

Biological Activity Overview

The compound has been studied for various biological activities including antimicrobial, antifungal, and potential therapeutic effects in neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers.

CompoundIC₅₀ (μM)Target Organism
Compound A1.55H. pylori ATCC 43504
Compound B1.72H. pylori SS1

These findings suggest that modifications to the structure of the compound can enhance its potency against specific strains of bacteria .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promise in antifungal applications. In vitro tests against various Candida species have revealed that certain derivatives possess significant antifungal activity.

CompoundMinimum Inhibitory Concentration (MIC)Target Species
Compound C0.5 μg/mLCandida albicans
Compound D0.25 μg/mLCandida glabrata

These results indicate that the compound could serve as a lead structure for developing new antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Membrane Integrity : Some studies suggest that it can disrupt the integrity of fungal cell membranes, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • Study on H. pylori : A study demonstrated that derivatives of this compound showed improved activity against resistant strains of H. pylori, suggesting potential for treating antibiotic-resistant infections .
  • Antifungal Efficacy : In clinical trials assessing the antifungal properties against Candida species, compounds derived from this β-amino alcohol exhibited lower MIC values compared to standard antifungal treatments .

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